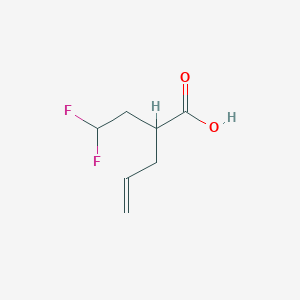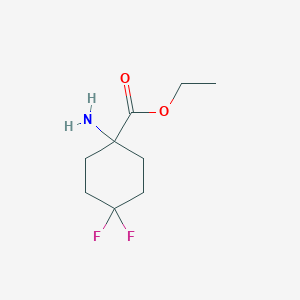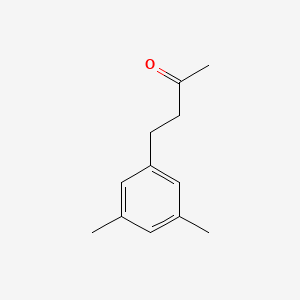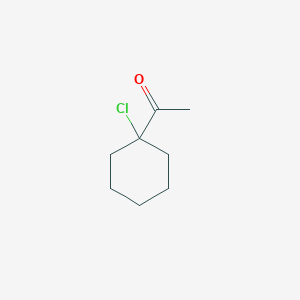![molecular formula C8H11ClF3N3O2 B13543772 (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activity and chemical stability.
準備方法
Synthetic Routes and Reaction Conditions
One common method is trifluoromethylation, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing robust and scalable methods. The use of antimony fluoride or sulfur tetrafluoride as fluorinating agents in the Swarts reaction is one such method . These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
化学反応の分析
Types of Reactions
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride has several scientific research applications:
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
作用機序
The mechanism of action of (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
Trifluralin: An agrochemical with a trifluoromethyl group, used as a pre-emergent herbicide.
Uniqueness
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl-substituted pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H11ClF3N3O2 |
|---|---|
分子量 |
273.64 g/mol |
IUPAC名 |
(2R)-2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H/t5-;/m1./s1 |
InChIキー |
UVNQJPMDXLGSEB-NUBCRITNSA-N |
異性体SMILES |
C1=NNC(=C1CC[C@H](C(=O)O)N)C(F)(F)F.Cl |
正規SMILES |
C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



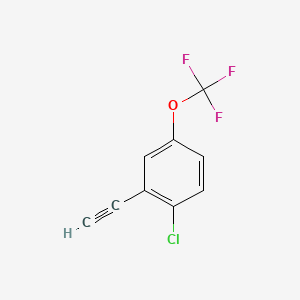

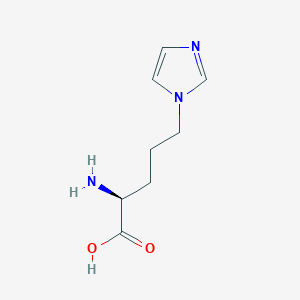


![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)


